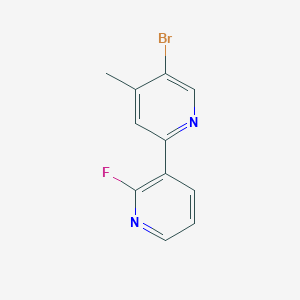
5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine: is a heterocyclic organic compound that contains both bromine and fluorine atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in drug discovery and development. The presence of both bromine and fluorine atoms in the pyridine ring enhances its reactivity and allows for various chemical modifications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 2-(2-fluoropyridin-3-yl)-4-methylpyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of different hydrogenated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine carboxylic acids.
科学的研究の応用
Chemistry: 5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine is used as a building block in organic synthesis
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets. It serves as a probe to investigate enzyme activities and receptor binding.
Medicine: The compound has potential applications in drug discovery. Its derivatives are explored for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for the development of new materials and catalysts.
作用機序
The mechanism of action of 5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting enzymes or binding to specific receptors. The presence of bromine and fluorine atoms can enhance the binding affinity and selectivity of the compound towards its molecular targets. The exact pathways involved vary based on the biological system and the specific derivative used.
類似化合物との比較
5-Bromo-2-fluoropyridine: This compound lacks the methyl group present in 5-Bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine, which can affect its reactivity and applications.
2-(2-Fluoropyridin-3-yl)-4-methylpyridine:
5-Bromo-2-(2-fluoropyridin-3-yl)methanol: This compound contains a hydroxyl group instead of a methyl group, leading to different reactivity and applications.
Uniqueness: The presence of both bromine and fluorine atoms in this compound makes it unique compared to its analogs. These halogen atoms enhance its reactivity and allow for diverse chemical modifications, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C11H8BrFN2 |
|---|---|
分子量 |
267.10 g/mol |
IUPAC名 |
5-bromo-2-(2-fluoropyridin-3-yl)-4-methylpyridine |
InChI |
InChI=1S/C11H8BrFN2/c1-7-5-10(15-6-9(7)12)8-3-2-4-14-11(8)13/h2-6H,1H3 |
InChIキー |
YNUWXNKCEDMGPH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1Br)C2=C(N=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 3-cyano-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13250221.png)
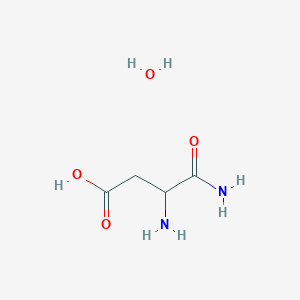
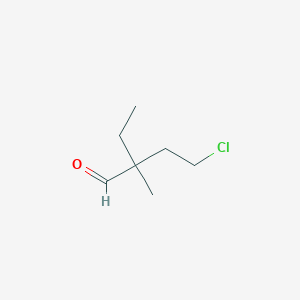
![2-Amino-2-[4-(aminomethyl)phenyl]acetic acid](/img/structure/B13250224.png)
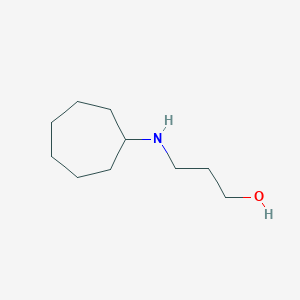
![(2,2-Dimethylpropyl)[(4-fluorophenyl)methyl]amine](/img/structure/B13250231.png)

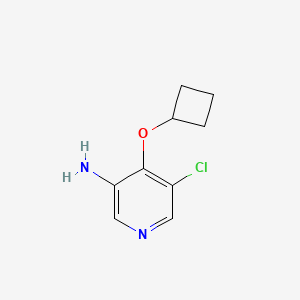

![1-([2-(3-Bromophenyl)cyclopropyl]carbonyl)piperazinehydrochloride](/img/structure/B13250259.png)

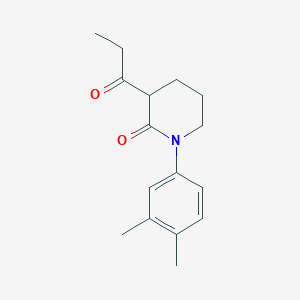
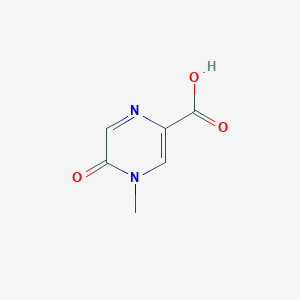
![4-Methoxy-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13250273.png)
